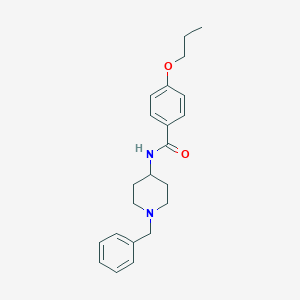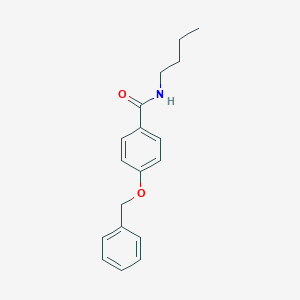![molecular formula C18H19NO2 B269364 4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269364.png)
4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide, commonly known as JNJ-26854165, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of benzamide derivatives and has shown promising results in preclinical studies.
Mechanism of Action
JNJ-26854165 works by inhibiting the activity of a protein called MDM2, which is involved in regulating the activity of a tumor suppressor protein called p53. In normal cells, p53 helps to prevent the growth and spread of cancer cells. However, in cancer cells, MDM2 can bind to p53 and prevent it from functioning properly. By inhibiting the activity of MDM2, JNJ-26854165 can increase the levels of active p53 in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
JNJ-26854165 has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on p53, JNJ-26854165 has been found to inhibit the activity of other proteins involved in cancer cell growth and survival, such as Akt and ERK. It has also been shown to induce autophagy, a process by which cells degrade and recycle their own components.
Advantages and Limitations for Lab Experiments
One advantage of JNJ-26854165 for lab experiments is that it is a small molecule inhibitor, which makes it easier to synthesize and administer compared to larger protein-based inhibitors. However, one limitation is that it has relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on JNJ-26854165. One area of interest is in developing more potent and selective inhibitors of MDM2 that can be used in clinical settings. Another area of interest is in investigating the potential use of JNJ-26854165 in combination with other cancer treatments, such as immunotherapy. Additionally, further research is needed to better understand the mechanisms underlying the autophagy-inducing effects of JNJ-26854165 and how these effects may be exploited for therapeutic purposes.
Synthesis Methods
The synthesis of JNJ-26854165 involves a multi-step process that starts with the reaction between 4-methylbenzoyl chloride and 2-amino-4-methylphenol to form 4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide. This intermediate is then reacted with 2-(2-methylprop-2-en-1-yloxy)phenol in the presence of a base to give the final product, 4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide.
Scientific Research Applications
JNJ-26854165 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In preclinical studies, JNJ-26854165 has also been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
Product Name |
4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide |
|---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
4-methyl-N-[2-(2-methylprop-2-enoxy)phenyl]benzamide |
InChI |
InChI=1S/C18H19NO2/c1-13(2)12-21-17-7-5-4-6-16(17)19-18(20)15-10-8-14(3)9-11-15/h4-11H,1,12H2,2-3H3,(H,19,20) |
InChI Key |
MALXSHXSDYXUIF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC(=C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-chloro-3-{[(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B269282.png)
![N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B269284.png)
![N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-3-methylbutanamide](/img/structure/B269285.png)
![N-(sec-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B269287.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-isopropylbenzamide](/img/structure/B269290.png)
![N-{4-[(3-methylbutanoyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B269292.png)
![N-[3-(isobutyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B269293.png)
![4-[(cyclohexylcarbonyl)amino]-N-propylbenzamide](/img/structure/B269294.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B269297.png)
![N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]biphenyl-4-carboxamide](/img/structure/B269301.png)
![3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B269304.png)
![3-(benzyloxy)-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B269305.png)
